Yonkenafil - 804518-63-6

Yonkenafil

Catalog Number: EVT-1197534
CAS Number: 804518-63-6
Molecular Formula: C24H33N5O4S
Molecular Weight: 487.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Yonkenafil is a novel synthetic compound belonging to the class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors. [, , , , , , , , , ] It is a subject of significant scientific interest due to its potential therapeutic applications, particularly in areas related to its PDE5 inhibitory activity. [, , , , , , , , , ]

Molecular Structure Analysis

Yonkenafil's molecular structure consists of a central pyrrolo[2,3-d]pyrimidin-4(7H)-one core. [] This core is substituted with a 2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl group at the 2-position, a methyl group at the 5-position, and a propyl group at the 7-position. [] The specific arrangement of these substituents contributes to its binding affinity and selectivity for the PDE5 enzyme. []

Sildenafil

Compound Description: Sildenafil, commercially known as Viagra, is a well-known phosphodiesterase type 5 (PDE5) inhibitor widely used for the treatment of erectile dysfunction. [, ] It acts by inhibiting the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in smooth muscle relaxation and blood flow regulation in the corpus cavernosum.

Piperazine-N,N'-deethylation Metabolite of Yonkenafil

Compound Description: This metabolite is a product of Yonkenafil metabolism, arising from the deethylation of both nitrogen atoms in the piperazine ring of Yonkenafil. [] This metabolic transformation is a major pathway for Yonkenafil clearance in the body.

Relevance: The piperazine-N,N'-deethylation metabolite is a significant metabolite of Yonkenafil, identified in preclinical pharmacokinetic studies. [] Its presence in plasma alongside Yonkenafil necessitates the development of analytical methods capable of quantifying both the parent drug and its metabolites to accurately assess Yonkenafil's pharmacokinetic profile.

Piperazine-N-deethylation Metabolite of Yonkenafil

Compound Description: This metabolite is formed by the removal of an ethyl group from one of the nitrogen atoms in the piperazine ring of Yonkenafil. [] Similar to the N,N'-deethylation metabolite, this metabolite also represents a significant pathway in the metabolism of Yonkenafil.

Relevance: Being a major metabolite of Yonkenafil detected in preclinical studies, the piperazine-N-deethylation metabolite's presence underscores the need for sensitive analytical methods capable of simultaneous quantification of both the parent drug and its key metabolites. [] Understanding the concentrations and time course of this metabolite is crucial for comprehensively evaluating Yonkenafil's pharmacokinetic properties.

Piperazine-N-deethylation-N,N'-deethylation Metabolite of Yonkenafil

Compound Description: This metabolite represents a further breakdown product of Yonkenafil, formed by the sequential deethylation of both nitrogen atoms in the piperazine ring. [] This metabolite likely represents a later stage product in the metabolic pathway of Yonkenafil.

Relevance: The identification of the piperazine-N-deethylation-N,N'-deethylation metabolite highlights the complex metabolic fate of Yonkenafil in vivo. [] It emphasizes the need for robust analytical methods that can simultaneously quantify Yonkenafil and its multiple metabolites to accurately characterize its pharmacokinetic behavior and potential drug-drug interactions.

2-(substituted-sulfonylphenyl)-imidazo[1,5-a]-1,3,5-triazine-4-(3H)-one Derivatives

Compound Description: This series of compounds represents an early exploration in the development of PDE5 inhibitors, preceding the discovery of Yonkenafil. [] These compounds are characterized by a 5-membered imidazo[1,5-a]-1,3,5-triazine-4-(3H)-one core structure with various substituents on the phenyl ring attached to the sulfonyl group.

Relevance: While these compounds showed promising sexual stimulation activity in rabbits, their development was halted due to unacceptable toxicity profiles with an oral LD50 of approximately 200 mg/kg. [] This highlights the importance of balancing efficacy with safety in drug development and led to the subsequent development of Yonkenafil, which belongs to a different structural class with an improved safety profile.

2-(substituted-sulfonylphenyl)-pyrrolo[2,3-d]pyrimidin-4-one Derivatives

Compound Description: This series of compounds, which includes Yonkenafil, represents a breakthrough in the search for safer and more selective PDE5 inhibitors. [] These compounds feature a 6-membered pyrrolo[2,3-d]pyrimidin-4-one core structure with diverse substituents on the phenyl ring connected to the sulfonyl group.

Relevance: This class of compounds, exemplified by Yonkenafil, demonstrated a significantly improved toxicity profile with an oral LD50 exceeding 2000 mg/kg compared to the earlier 2-(substituted-sulfonylphenyl)-imidazo[1,5-a]-1,3,5-triazine-4-(3H)-one series. [] This improvement in safety, coupled with its favorable pharmacological properties, enabled Yonkenafil to progress to clinical trials.

Source and Classification

The compound has been referenced in various scientific literature and patent applications, indicating its relevance in pharmaceutical research. It is often categorized as an impurity reference material in the context of drug manufacturing, particularly concerning sildenafil and vardenafil-related compounds .

Synthesis Analysis

The synthesis of 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves multiple steps that typically include:

  1. Chloro-sulfonation: The initial step often involves the chloro-sulfonation of a precursor compound using chlorosulfonic acid at controlled temperatures (preferably between -20°C to 60°C) to form a sulfonated product.
  2. Reaction with Piperazine: The sulfonated product is then reacted with 4-ethylpiperazine in the presence of an organic solvent and an alkali to facilitate the formation of the desired sulfonamide.
  3. Cyclization: Following the formation of the sulfonamide, cyclization reactions are performed to construct the pyrrolo-pyrimidine core structure. This may involve heating under reflux conditions with appropriate reagents.
  4. Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .
Chemical Reactions Analysis

Chemical reactions involving this compound primarily focus on its role as an intermediate in synthesizing other pharmacologically active molecules. Some notable reactions include:

  1. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various amines, leading to new derivatives.
  2. Cyclization Reactions: The formation of the pyrrolo-pyrimidine framework can involve cyclization with various electrophiles under acidic or basic conditions.
  3. Hydrazinolysis: In some synthetic routes, hydrazine derivatives are used to modify the carbonyl functionalities within the structure, enhancing its biological profile .
Mechanism of Action

The mechanism of action for this compound is closely tied to its structural features that allow it to interact with specific biological targets such as phosphodiesterase enzymes. By inhibiting these enzymes, it facilitates increased levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and improved blood flow—critical for treating erectile dysfunction.

This action mimics that of other known PDE5 inhibitors like sildenafil and vardenafil, making it a valuable candidate for further pharmaceutical development .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one include:

  • Molecular Weight: 488.60 g/mol
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on purity.

These properties influence its handling, storage conditions (ideally at +5°C), and application in drug formulations .

Applications

The primary applications of 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one are found within pharmaceutical development:

  1. Pharmaceutical Intermediate: Used in synthesizing PDE5 inhibitors which are critical for treating erectile dysfunction.
  2. Research Tool: Serves as a reference standard in analytical chemistry for quality control in drug manufacturing.
  3. Potential Therapeutic Agent: Ongoing research may explore its efficacy in treating other conditions related to vascular function or sexual health disorders .

Properties

CAS Number

804518-63-6

Product Name

2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C24H33N5O4S

Molecular Weight

487.6 g/mol

InChI

InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)

InChI Key

RXMDFMQMRASWOG-UHFFFAOYSA-N

SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Synonyms

1-[[3-(4,7-Dihydro-5-methyl-4-oxo-7-propyl-1H-pyrrolo[2,3-d]pyrimidin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethylpiperazine; 2-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-3,7-dihydro-5-methyl-7-propyl-4H-pyrrolo[2,3-d]pyrimidin-4-one;

Canonical SMILES

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Isomeric SMILES

CCCN1C=C(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.